molecular formula C14H10N4O B12829859 6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one

6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one

Cat. No.: B12829859
M. Wt: 250.25 g/mol
InChI Key: ZASIMEKMAIDNRW-UHFFFAOYSA-N
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Description

6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine: Lacks the ketone group at the 5-position.

    3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one: Lacks the phenyl group at the 6-position.

    6-Phenyl-1,2,4-triazin-5(2H)-one: Lacks the pyridine ring.

Uniqueness

6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one is unique due to the presence of both a phenyl group and a pyridine ring, which confer specific electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical synthesis.

Properties

IUPAC Name

6-phenyl-3-pyridin-2-yl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-14-12(10-6-2-1-3-7-10)17-18-13(16-14)11-8-4-5-9-15-11/h1-9H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASIMEKMAIDNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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